Lipophilicity (LogP) Places Isopropyl Methyl Malonate as an Intermediate-Polarity Alternative to Diethyl Malonate with Altered Partitioning
Methyl propan-2-yl propanedioate exhibits a calculated LogP of 0.50, which is essentially identical to that of diethyl malonate (LogP 0.50) but 0.78 log units higher than dimethyl malonate (LogP –0.28) and 0.78 log units lower than diisopropyl malonate (LogP 1.28) . This places the compound at a partitioning midpoint: it retains the aqueous-phase handling characteristics closer to diethyl malonate while offering a distinct ester substitution pattern. For researchers requiring a malonate building block with partitioning behavior similar to diethyl malonate but with the synthetic advantage of differential ester reactivity, this compound provides a direct substitute without altering extraction or chromatographic workflows dependent on LogP.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.50 (isopropyl methyl malonate) |
| Comparator Or Baseline | Dimethyl malonate: –0.28; Diethyl malonate: 0.50; Diisopropyl malonate: 1.28 |
| Quantified Difference | ΔLogP = +0.78 vs. dimethyl malonate; ΔLogP = –0.78 vs. diisopropyl malonate; ΔLogP ≈ 0 vs. diethyl malonate |
| Conditions | Computed values from Molbase database; consistent with ChemAxon-calculated LogP for malonate esters |
Why This Matters
LogP governs extraction efficiency, reverse-phase chromatographic retention, and potential membrane permeability; this compound can replace diethyl malonate in protocols where LogP is a critical parameter while providing unsymmetrical ester reactivity.
